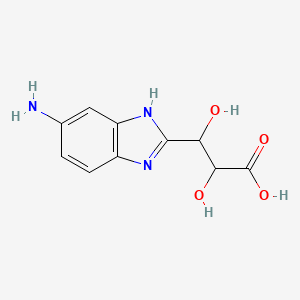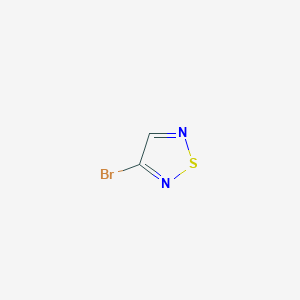![molecular formula C8H12O3 B13898097 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyspiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethyl diazoacetate in the presence of a catalyst to form a spirocyclic intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the desired product. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Thionyl chloride in dichloromethane, room temperature
Major Products
Oxidation: Formation of 2-oxospiro[3.3]heptane-2-carboxylic acid
Reduction: Formation of 2-hydroxyspiro[3.3]heptane-2-methanol
Substitution: Formation of 2-chlorospiro[3.3]heptane-2-carboxylic acid
Wissenschaftliche Forschungsanwendungen
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold for the development of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. The spirocyclic structure may also facilitate binding to specific receptors or enzymes, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyspiro[4.4]nonane-2-carboxylic acid
- 2-Hydroxyspiro[5.5]undecane-2-carboxylic acid
- 2-Hydroxyspiro[3.4]octane-2-carboxylic acid
Uniqueness
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-hydroxyspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)8(11)4-7(5-8)2-1-3-7/h11H,1-5H2,(H,9,10) |
InChI-Schlüssel |
ABMRLEVFESKPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



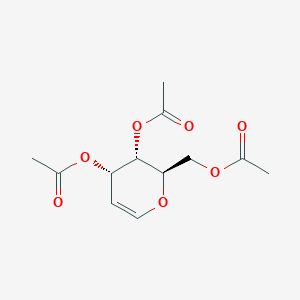
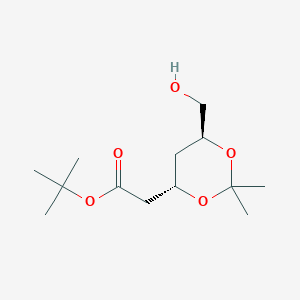


![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


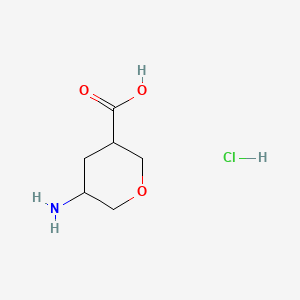
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
